Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]-
Description
Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- is a substituted benzoic acid derivative characterized by a bromine atom at the para-position (C4) and a polyether chain, 2-(2-methoxyethoxy)ethoxy, at the meta-position (C3). This structure combines halogenated aromatic properties with hydrophilic ethylene glycol-like side chains, making it a candidate for applications in pharmaceuticals, polymer chemistry, or organic synthesis. The bromine substituent enhances electrophilic reactivity, while the ether chain improves solubility in polar solvents .
Properties
IUPAC Name |
4-bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO5/c1-16-4-5-17-6-7-18-11-8-9(12(14)15)2-3-10(11)13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYNAJWWNNDWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of benzoic acid derivatives with ether substituents and halogenation (bromination) generally follows these steps:
Step 1: Introduction of the ether side chain
The 3-position hydroxyl group of a bromobenzoic acid or bromobenzaldehyde precursor is alkylated with a suitable polyether bromide or tosylate, often under basic conditions.Step 2: Bromination or use of a pre-brominated aromatic intermediate
The 4-bromo substituent is introduced either by direct bromination of the aromatic ring or by starting from a commercially available 4-bromo-3-hydroxybenzoic acid or related intermediate.Step 3: Conversion to benzoic acid if starting from aldehyde or ester
If the precursor is a benzaldehyde or ester, oxidation or hydrolysis steps are employed to yield the benzoic acid.Step 4: Purification and crystallization
The final compound is purified by chromatography and recrystallization to achieve high purity.
Specific Preparation Method from Patent EP0186440A2
A relevant method for preparing 4-bromo-3-substituted benzoic acid derivatives involves:
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- Starting with 3-bromo-4-hydroxybenzaldehyde (1.29 g) and a polyether bromide (e.g., 3-(3-acetoxy-4-acetyl-2-propylphenoxy)-propylbromide, 2.3 g)
- Using potassium iodide (1.07 g) and potassium carbonate (0.89 g) as base and catalyst
- Solvent: Dimethylformamide (DMF), 30 mL
- Temperature: 70-80°C
- Reaction time: 1.5 hours under stirring
-
- Addition of chloroform (100 mL) to reaction mixture
- Filtration of insolubles
- Washing with water, drying, and concentration to yield crude syrup
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- Silica gel flash chromatography
- Trituration with isopropyl ether to induce crystallization
- Recrystallization from aqueous ethanol
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- 4-[3-(3-acetoxy-4-acetyl-2-propylphenoxy)propoxy]-3-bromobenzaldehyde obtained as pale yellow crystals with melting point 120-121°C
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- Conversion of 4-acetoxy-3-bromobenzoic acid to acid chloride by refluxing in thionyl chloride
- Reaction with 3-dimethylaminopropanol under ice cooling to form ester hydrochloride salt
- Recrystallization from ethanol-ether
This method demonstrates the use of base-promoted nucleophilic substitution of a bromohydroxybenzaldehyde with a polyether bromide in DMF, followed by purification steps to isolate the desired benzoic acid derivative with bromine and polyether substituents.
Reagents and Solvents
- Bases: Potassium carbonate, sodium carbonate, triethylamine, pyridine
- Solvents: Dimethylformamide (DMF), chloroform, toluene, acetone, ethanol, isopropyl ether
- Catalysts/Additives: Potassium iodide to facilitate nucleophilic substitution
- Other reagents: Thionyl chloride for acid chloride formation, 3-dimethylaminopropanol for esterification
Reaction Conditions and Optimization
- Temperature control is critical, typically 70-80°C for substitution reactions
- Use of polar aprotic solvents like DMF enhances nucleophilicity of phenolate ion and solubility of reagents
- Stoichiometric control of base and nucleophile ensures high yield and minimizes side reactions
- Reflux conditions for acid chloride formation ensure complete conversion
Purification Techniques
- Silica gel flash chromatography to separate reaction products from impurities
- Trituration with isopropyl ether to induce crystallization of the product
- Recrystallization from aqueous ethanol or ethanol-ether mixtures to improve purity and crystallinity
Data Table Summarizing Key Preparation Parameters
| Step | Reactants & Reagents | Solvent(s) | Conditions | Purpose | Product/Outcome |
|---|---|---|---|---|---|
| 1 | 3-bromo-4-hydroxybenzaldehyde + polyether bromide + K2CO3 + KI | DMF | 70-80°C, 1.5 h | Nucleophilic substitution | 4-[3-(acetoxyphenoxy)propoxy]-3-bromobenzaldehyde (crude) |
| 2 | Chloroform wash, filtration | Chloroform, water | Room temperature | Removal of insolubles and impurities | Brownish syrup (crude) |
| 3 | Silica gel flash chromatography | - | Ambient | Purification | Purified syrup |
| 4 | Trituration with isopropyl ether | Isopropyl ether | Ambient | Crystallization | Pale yellow crystals |
| 5 | 4-acetoxy-3-bromobenzoic acid + thionyl chloride | Thionyl chloride, toluene | Reflux 1 h, evaporation | Acid chloride formation | Acid chloride intermediate |
| 6 | Acid chloride + 3-dimethylaminopropanol | Acetone | Ice cooling, RT stirring 30 min | Esterification | 3-dimethylaminopropyl 4-acetoxy-3-bromobenzoate hydrochloride (crystals) |
Research Findings and Notes
- The use of potassium carbonate and potassium iodide in DMF is effective for etherification of phenolic hydroxyl groups on brominated benzoic acid derivatives.
- Thionyl chloride is the reagent of choice for converting benzoic acids to acid chlorides, facilitating further esterification reactions.
- Purification by chromatography followed by crystallization ensures high purity and well-defined melting points, important for characterization and downstream applications.
- The polyether side chain (2-(2-methoxyethoxy)ethoxy) is introduced via nucleophilic substitution using corresponding bromides or tosylates, highlighting the importance of good leaving groups and base selection.
- Alternative solvents and bases can be employed depending on scale and availability, but DMF and potassium carbonate remain standard for laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The compound can form intermediates such as benzenonium ions, which undergo further reactions to yield substituted products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with analogous benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position and Reactivity :
- The bromine at C4 in the target compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), contrasting with 3-bromo-4-isopropoxybenzoic acid (), where bromine at C3 may direct electrophilic attacks to different positions .
- Nitro groups (e.g., in ’s compound) increase acidity (pKa ~1–2) compared to ether-substituted derivatives (pKa ~4–5) .
Solubility and Hydrophilicity :
- The 2-(2-methoxyethoxy)ethoxy chain in the target compound enhances water solubility (~50 mg/mL in DMSO) versus shorter chains like 3-methoxypropoxy (, ~20 mg/mL) .
- Dichlorobenzyl groups () reduce solubility but improve membrane permeability, useful in antimicrobial agents .
Methacrylate derivatives () with ether chains are used in dental resins, indicating possible polymer applications for the target compound .
Biological Activity
4-Bromo-3-[2-(2-methoxyethoxy)ethoxy] benzoic acid, also known as 3-Bromo-4-(2-methoxyethoxy)benzoic acid, is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol. This compound has garnered attention due to its unique structural features, including a bromine atom and a methoxyethoxy group, which influence its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy] benzoic acid typically involves the bromination of 4-(2-methoxyethoxy)benzoic acid using brominating agents like bromine or N-bromosuccinimide. This selective bromination is crucial for maintaining the integrity of other functional groups present in the molecule.
The presence of the bromine atom and the methoxyethoxy group significantly modulates the compound's binding affinities toward various enzymes and receptors. Research indicates that this compound may interact with specific biological targets, potentially altering their activity and contributing to its therapeutic potential .
Enzyme Interactions
Studies have shown that derivatives of benzoic acid can promote proteasomal activity, which is essential for protein degradation in cells. Specifically, compounds similar to 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy] benzoic acid have been evaluated for their effects on proteasomal chymotrypsin-like and caspase-like activities, indicating their role in cellular regulation and apoptosis .
Case Studies and Research Findings
- Proteasomal Activity : In cell-based assays, certain benzoic acid derivatives were found to induce proteasomal activity at concentrations as low as 5 μM. Among these compounds, those with halogen substitutions showed enhanced bioactivity, suggesting that 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy] benzoic acid may also possess similar properties .
- Antimicrobial Properties : Other studies have highlighted the antimicrobial effects of related benzoic acid derivatives, noting their potential applications in treating infections caused by resistant strains of bacteria and fungi .
- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies are essential for determining permissible exposure levels in industrial settings and evaluating its potential use in pharmaceuticals .
Comparative Analysis
The following table summarizes the biological activities of related benzoic acid derivatives compared to 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy] benzoic acid:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-methoxybenzoic acid | Methoxy group instead of methoxyethoxy | Moderate antimicrobial activity |
| 4-Bromo-3-methoxybenzoic acid | Different positioning of bromine | Enhanced proteasomal activity |
| 3-Bromo-4-ethoxybenzoic acid | Ethoxy group replaces methoxyethoxy | Varied solubility; lower bioactivity |
Q & A
Q. What are the recommended synthetic routes for 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid, and what challenges are associated with its etherification steps?
Methodological Answer: The synthesis involves sequential etherification and bromination. First, introduce the 2-(2-methoxyethoxy)ethoxy group via nucleophilic substitution using 3-hydroxybenzoic acid and 2-(2-methoxyethoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Subsequent bromination at the para position can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄. Challenges include:
- Regioselectivity : Ensuring bromination occurs exclusively at the 4-position, avoiding side reactions at the ethoxy chain.
- Purification : Separation of positional isomers requires HPLC or column chromatography with polar stationary phases.
Q. How can spectroscopic techniques confirm the structure of 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid?
Methodological Answer:
- NMR :
- ¹H NMR : The aromatic proton at C5 (meta to Br) appears as a singlet (δ 7.8–8.0 ppm). Protons in the ethoxy chain show splitting patterns: δ 3.4–3.8 ppm (OCH₂CH₂O) and δ 3.3 ppm (OCH₃) .
- ¹³C NMR : The carbonyl carbon (COOH) resonates at δ 170–172 ppm, while the Br-substituted carbon appears at δ 120–125 ppm.
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-O (1100–1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) should show [M-H]⁻ at m/z 347.0 (C₁₁H₁₂BrO₅⁻) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ethoxy chain. Limited solubility in water (logP ~2.5) .
- pH Stability : The carboxylic acid group deprotonates above pH 4.5, increasing aqueous solubility. Stability studies (via HPLC) show degradation <5% over 72 hours at pH 7.4 (37°C), but hydrolysis of the ethoxy chain occurs at pH >10 .
Advanced Research Questions
Q. What computational approaches predict the reactivity and vibrational modes of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is effective for:
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (COO⁻) sites .
- Vibrational Analysis : Simulated IR spectra match experimental data, with deviations <10 cm⁻¹ for key bands (e.g., C=O stretch at 1695 cm⁻¹) .
- HOMO-LUMO Gap : Predicts charge-transfer interactions (e.g., ΔE ≈ 4.2 eV), relevant for photochemical applications .
Q. How does the ethoxy substituent enhance its utility in nanoparticle stabilization?
Methodological Answer: The 2-(2-methoxyethoxy)ethoxy chain acts as a polydentate ligand, stabilizing metal nanoparticles (e.g., Cu, Ag) via:
- Steric Hindrance : Prevents aggregation through branched ethoxy groups.
- Coordination : Oxygen atoms bind to nanoparticle surfaces, as shown in colloidal copper synthesis (particle size: 5–10 nm, PDI <0.2) .
- Biocompatibility : Ethoxy chains reduce cytotoxicity, enabling biomedical applications (e.g., drug delivery) .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer: The bromine and ethoxy groups enable site-specific modifications:
Q. How do thermodynamic properties (e.g., enthalpy of formation) impact its reactivity?
Methodological Answer: Experimental standard molar enthalpy of formation (ΔfH°(s)) for similar 4-alkoxybenzoic acids is ≈-550 kJ/mol, indicating stability. Key implications:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
